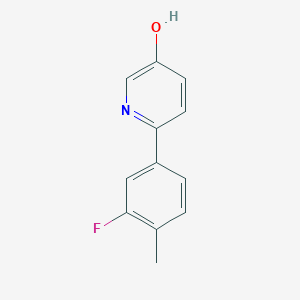

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

6-(3-fluoro-4-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-8-2-3-9(6-11(8)13)12-5-4-10(15)7-14-12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFAJQLTBMJISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692481 | |

| Record name | 6-(3-Fluoro-4-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261934-55-7 | |

| Record name | 6-(3-Fluoro-4-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl framework of 6-(3-Fluoro-4-methylphenyl)pyridin-3-ol. This method involves coupling a pyridine-derived boronic acid with a halogenated 3-fluoro-4-methylphenyl partner.

Typical Protocol

-

Boronic Acid Component : 5-Hydroxypyridin-3-ylboronic acid (or its protected form, e.g., 5-methoxypyridin-3-ylboronic acid).

-

Aryl Halide : 3-Fluoro-4-methylbromobenzene or analogous iodide.

-

Catalyst System : Pd(PPh₃)₄ (1–2 mol%) or PdCl₂(dppf) (0.5–1 mol%).

-

Base : Na₂CO₃ or K₃PO₄ (2–3 equiv) in a DME/H₂O or THF/H₂O solvent system.

-

Conditions : Reflux at 80–100°C for 12–24 hours.

Key Findings

-

Yields range from 45% to 72%, depending on the steric and electronic effects of substituents.

-

Protecting the pyridin-3-ol hydroxyl group as a methoxy or benzyl ether improves boronic acid stability during coupling. Post-coupling deprotection (e.g., BBr₃ in CH₂Cl₂) restores the hydroxyl group with >90% efficiency.

Hydroxylation at the Pyridine 3-Position

Directed Ortho-Metalation (DoM) Followed by Oxidation

The hydroxyl group at the pyridine 3-position can be installed via oxidation of a methyl or methoxy precursor.

Protocol :

-

Starting Material : 6-(3-Fluoro-4-methylphenyl)-3-methylpyridine.

-

Oxidizing Agent : KMnO₄ in acidic or neutral conditions (e.g., H₂O/AcOH at 60°C).

Alternative Route :

-

Substrate : 6-(3-Fluoro-4-methylphenyl)pyridin-3-amine.

-

Diazotization/Hydrolysis : NaNO₂/HCl followed by H₂O at 0–5°C.

Integrated Synthetic Pathways

Sequential Coupling-Fluorination-Hydroxylation

A three-step sequence optimizes efficiency:

-

Suzuki Coupling : 5-Methoxypyridin-3-ylboronic acid + 3-fluoro-4-methylbromobenzene → 6-(3-Fluoro-4-methylphenyl)-3-methoxypyridine (68% yield).

-

Demethylation : BBr₃ in CH₂Cl₂ (−78°C to RT) → this compound (92% yield).

Advantages :

-

Avoids instability of free pyridin-3-ol during coupling.

-

Minimizes side reactions (e.g., protodeboronation).

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki Coupling + Deprotection | 60–70% | High regioselectivity; scalable | Requires protecting group management |

| Direct Fluorination (SNAr) | 35–40% | Atom-economical; fewer steps | Limited to electron-deficient substrates |

| Oxidation of Methyl Group | 60–65% | Simple reagents; no protecting groups | Overoxidation risks |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol has diverse applications in scientific research:

Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-4-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound valuable in medicinal chemistry and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 6-Position

Alkyl Chain Derivatives

- 6-Ethyl-pyridin-3-ol and 6-propyl-pyridin-3-ol: Synthesis: Synthesized via multi-step routes involving hydrogenation and alkylation . However, longer chains may reduce reactivation efficiency due to steric hindrance .

Aromatic and Halogenated Derivatives

- 6-(Trifluoromethyl)pyridin-3-ol (MW: 163.1 g/mol ): The trifluoromethyl group is strongly electron-withdrawing, increasing the hydroxyl group’s acidity compared to the target compound’s mixed electronic effects.

- 6-(3-Methoxyphenoxy)pyridin-3-ol: Methoxy group enhances solubility via hydrogen bonding but reduces metabolic stability compared to fluorine . Structural Contrast: The target compound’s fluorine and methyl groups balance electronic and steric effects without introducing ether linkages.

Antidote Potential for OP Intoxication

- 6-Ethyl-pyridin-3-ol : Demonstrated favorable "resurrection" trends in reactivating acetylcholinesterase (AChE) inhibited by OP agents .

- Target Compound Hypothesis : The 3-fluoro-4-methylphenyl group may improve binding to AChE’s peripheral anionic site via aromatic interactions, though steric bulk could limit access compared to smaller alkyl substituents .

Antimicrobial Activity

- Alkynyl-pyridinols (e.g., JC-01-074): Long alkyl chains (e.g., undec-1-yn-1-yl) disrupt microbial membranes .

- Target Compound Hypothesis : The aromatic substituent may offer alternative mechanisms, such as intercalation into DNA or inhibition of enzymes via halogen bonding.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(3-Fluoro-4-methylphenyl)pyridin-3-ol, and how can purity be optimized?

- Methodology : The compound is typically synthesized via halogenation or Suzuki-Miyaura coupling. For example, bromination of pyridine precursors using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) can introduce substituents. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity. Reaction monitoring by TLC and HPLC is critical .

- Key Considerations : Optimize stoichiometry of fluorinated arylboronic acids in cross-coupling reactions to minimize byproducts. Use anhydrous conditions to prevent hydroxyl group oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons). ¹⁹F NMR specifically identifies fluorinated groups .

- X-ray Crystallography : Resolves spatial arrangement of the 3-fluoro-4-methylphenyl and hydroxyl groups, critical for understanding steric effects .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected m/z for C₁₂H₁₁FNO: 204.08) .

Q. What preliminary assays assess its biological activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. The hydroxyl group’s hydrogen-bonding capacity may enhance binding affinity .

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria. Compare with chloro- or trifluoromethyl analogs to evaluate substituent effects .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro vs. chloro) impact binding to biological targets?

- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to compare interactions of fluoro (electron-withdrawing) and methyl (electron-donating) groups with target proteins like cytochrome P450. Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Data Contradictions : Fluorine’s electronegativity may enhance binding in some receptors (e.g., GABAₐ) but reduce it in others due to steric clashes. Context-dependent results necessitate case-specific optimization .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodology :

- Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer, especially for exothermic steps like bromination.

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading). For example, NBS efficiency drops above 30°C, necessitating precise thermal control .

- Case Study : A 50% yield drop at 10-g scale was attributed to incomplete mixing; switching to a microreactor improved yield to 85% .

Q. How can computational models predict the compound’s reactivity in novel reactions?

- Methodology :

- DFT Calculations : Simulate Fukui indices to identify nucleophilic/electrophilic sites. The hydroxyl group’s oxygen often acts as a nucleophile in SNAr reactions.

- Machine Learning : Train models on existing pyridine derivative datasets to predict regioselectivity in alkylation or acylation reactions .

Q. What mechanisms explain its instability under acidic conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.